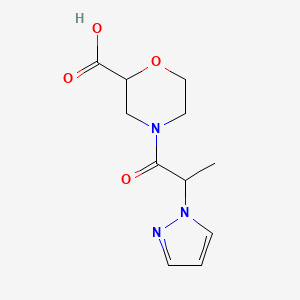![molecular formula C17H21NO3 B7589050 3-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]propanoic acid](/img/structure/B7589050.png)
3-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]propanoic acid, commonly known as BPAP, is a synthetic compound that belongs to the class of psychoactive drugs. BPAP has been found to have potential therapeutic applications in the treatment of various neurological disorders, including depression, Parkinson's disease, and schizophrenia.
Mécanisme D'action
The exact mechanism of action of BPAP is not fully understood. However, it is believed to act as a partial agonist of the dopamine D2 receptor and a full agonist of the serotonin 5-HT1A receptor. BPAP has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the growth, differentiation, and survival of neurons.
Biochemical and Physiological Effects:
BPAP has been found to have several biochemical and physiological effects. It increases the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a critical role in mood regulation. BPAP also increases the levels of BDNF, which promotes the growth and survival of neurons. Additionally, BPAP has been found to increase the levels of glutathione, an antioxidant that protects cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
BPAP has several advantages for lab experiments. It has a high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor, which makes it a useful tool for studying the function of these receptors. BPAP is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of BPAP is that it has a short half-life, which makes it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on BPAP. One potential application is in the treatment of Parkinson's disease, as BPAP has been found to improve motor function in animal models of the disease. Another potential application is in the treatment of depression, as BPAP has been found to have antidepressant effects in animal models. Further research is also needed to fully understand the mechanism of action of BPAP and its long-term effects on the brain.
Méthodes De Synthèse
BPAP is a synthetic compound that can be prepared by reacting 1-benzofuran-2-ylmethylamine with 4-piperidone hydrochloride in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with propanoic acid to obtain BPAP.
Applications De Recherche Scientifique
BPAP has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been found to have antidepressant, anxiolytic, and antipsychotic effects in animal models. BPAP has also been shown to improve cognitive function and memory in rats.
Propriétés
IUPAC Name |
3-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-17(20)6-5-13-7-9-18(10-8-13)12-15-11-14-3-1-2-4-16(14)21-15/h1-4,11,13H,5-10,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUGZZPMXMMZOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)O)CC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]acetic acid](/img/structure/B7588978.png)
![4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588986.png)
![4-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588994.png)
![1-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid](/img/structure/B7589004.png)
![1-Ethyl-3-[(1-hydroxycyclohexyl)methylamino]pyrazin-2-one](/img/structure/B7589010.png)
![2-[Methyl-[(3-propan-2-yloxyphenyl)methyl]amino]propanoic acid](/img/structure/B7589022.png)
![3-[1-Benzofuran-2-ylmethyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7589028.png)
![4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589036.png)
![4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589044.png)
![3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid](/img/structure/B7589053.png)

![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589075.png)
![4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589084.png)
![3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide](/img/structure/B7589100.png)